molecular formula C18H30O8 B13789209 (2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate CAS No. 94160-28-8

(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate

Cat. No.: B13789209
CAS No.: 94160-28-8
M. Wt: 374.4 g/mol
InChI Key: LXNUAQFJXYLDPQ-YDFGWWAZSA-N
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Description

(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various industrial applications, including the production of polymers and coatings. This compound is characterized by its ability to undergo polymerization, making it valuable in the creation of high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate typically involves the reaction of diols with acrylate compounds under controlled conditions. The process often requires the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate undergoes several types of chemical reactions, including:

    Polymerization: This compound readily polymerizes in the presence of initiators, forming high-molecular-weight polymers.

    Esterification: It can react with carboxylic acids to form esters.

    Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding diols and acrylates.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are employed.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used.

Major Products Formed

    Polymerization: High-performance polymers with applications in coatings and adhesives.

    Esterification: Various esters used in the production of plasticizers and resins.

    Hydrolysis: Diols and acrylates, which can be further utilized in other chemical processes.

Scientific Research Applications

(2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate has a wide range of scientific research applications:

    Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in creating hydrogels for wound healing and tissue engineering.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate primarily involves its ability to undergo polymerization. The acrylate groups in the compound react with initiators to form free radicals, which then propagate the polymerization process. This results in the formation of long polymer chains with desirable mechanical and chemical properties. The molecular targets and pathways involved in this process include the activation of acrylate groups and the formation of covalent bonds between monomer units.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxypropyl)methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.

    (2-Hydroxyethyl)acrylate: Contains a shorter hydroxyalkyl chain compared to (2-(2-Hydroxypropoxy)-1,3-propanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate.

    (2-Hydroxypropyl)acrylate: Similar but with a simpler structure and fewer functional groups.

Uniqueness

This compound is unique due to its complex structure, which provides multiple reactive sites for polymerization and other chemical reactions. This makes it highly versatile and valuable in various applications, particularly in the production of high-performance materials.

Properties

CAS No.

94160-28-8

Molecular Formula

C18H30O8

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-5-[3-[(E)-4-carboxy-2-methylbut-3-enoxy]-2-(2-hydroxypropoxy)propoxy]-4-methylpent-2-enoic acid

InChI

InChI=1S/C18H30O8/c1-13(4-6-17(20)21)8-24-11-16(26-10-15(3)19)12-25-9-14(2)5-7-18(22)23/h4-7,13-16,19H,8-12H2,1-3H3,(H,20,21)(H,22,23)/b6-4+,7-5+

InChI Key

LXNUAQFJXYLDPQ-YDFGWWAZSA-N

Isomeric SMILES

CC(/C=C/C(=O)O)COCC(OCC(O)C)COCC(/C=C/C(=O)O)C

Canonical SMILES

CC(COCC(COCC(C)C=CC(=O)O)OCC(C)O)C=CC(=O)O

Origin of Product

United States

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